molecular formula C14H16BrN3O3S2 B3572991 4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide

4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B3572991
M. Wt: 418.3 g/mol
InChI Key: FHVSWPZFBYCQDH-UHFFFAOYSA-N
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Description

The compound “4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide” is likely to be an organic compound containing a benzamide group, a thiazole ring, a sulfonyl group, and a bromine atom. These functional groups suggest that the compound could have potential applications in medicinal chemistry or as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzamide and thiazole groups are likely to contribute to the compound’s aromaticity, while the bromine atom and sulfonyl group could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the bromine atom could potentially be replaced in a substitution reaction, and the sulfonyl group could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its polarity, and the bromine atom could influence its density and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied further for its potential uses in medicinal chemistry, materials science, or other fields .

Properties

IUPAC Name

4-bromo-3-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O3S2/c1-3-18(4-2)23(20,21)12-9-10(5-6-11(12)15)13(19)17-14-16-7-8-22-14/h5-9H,3-4H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVSWPZFBYCQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide
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4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide
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4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide
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4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide
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4-bromo-3-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 6
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